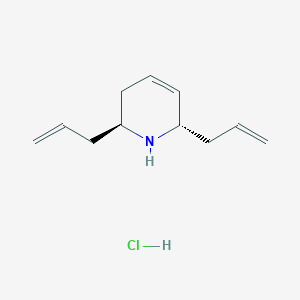

(2S,6S)-2,6-二烯基-1,2,3,6-四氢吡啶盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“(2S,6S)-Hydroxynorketamine hydrochloride” is a metabolite of ketamine, associated with increased locomotor activity and motor incoordination . It has been found that the NMDAR antagonist (R,S)-ketamine must be metabolized to (2S,6S;2R,6R)-hydroxynorketamine (HNK) to have antidepressant effects . The (2R,6R)-HNK enantiomer is the enantiomer most responsible for antidepressant effects, while (2S,6S)-hydroxynorketamine was associated with increased locomotor activity and motor incoordination .

Molecular Structure Analysis

The molecular formula of “(2S,6S)-Hydroxynorketamine hydrochloride” is C12H14ClNO2.HCl . The molecular weight is 276.16 .Physical and Chemical Properties Analysis

“(2S,6S)-Hydroxynorketamine hydrochloride” is a white to beige powder . It is soluble in water (25 mg/mL) and should be stored at 2-8°C .科学研究应用

合成化学应用

1,2,3,6-四氢吡啶,包括类似于“(2S,6S)-2,6-二烯丙基-1,2,3,6-四氢吡啶盐酸盐”的衍生物,因其在有机化学中的合成用途而被探索。由于其反应性和多功能性,它们作为复杂分子合成中的关键中间体。例如,它们已被用于抗炎剂的合成中,通过涉及与吡啶羰基酰肼或苯甲酰肼反应的改性,展示了它们在开发药理活性化合物中的潜力 (Rao 等,1995)。此外,已经开发出将环状六元亚胺转化为吡啶的创新方法,展示了这些结构在合成策略中的灵活性 (Kimpe 等,1996)。

材料科学应用

在材料科学领域,1,2,3,6-四氢吡啶的衍生物已被研究作为先进抗菌材料的潜力。已经开发出结合类似于四氢吡啶结构的新共聚物,对革兰氏阳性菌和革兰氏阴性菌均表现出显着的功效,这对于创建新型抗菌材料至关重要 (Gorbunova 等,2018)。

药学应用

四氢吡啶因其药理特性而被广泛研究。由于存在于各种天然产物和药物中,它们构成了许多生物活性剂和治疗剂的基础。研究工作集中在了解它们的合成、结构修饰和由此产生的生物活性,以设计新的候选药物。这些努力强调了四氢吡啶在开发新药中的重要性,这些新药在治疗各种疾病方面具有潜在应用 (Mateeva 等,2005)。

作用机制

Target of Action

The primary target of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is the N-methyl-D-aspartate receptor (NMDAR) . NMDAR is a glutamate receptor and ion channel protein found in nerve cells. It plays a key role in synaptic plasticity, which is a cellular mechanism for learning and memory .

Mode of Action

The compound interacts with its target, the NMDAR, by acting as an antagonist . This means it binds to the receptor and reduces its activity. The reduction in NMDAR activity leads to a decrease in intracellular D-serine concentrations , a co-agonist of the NMDAR that modulates neuronal networks .

Biochemical Pathways

The action of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride affects several biochemical pathways. One key pathway is the brain-gut-microbiota axis , which plays a role in stress-related psychiatric disorders . Another affected pathway is the mammalian target of rapamycin (mTOR) pathway , which is involved in cell growth, cell proliferation, cell motility, cell survival, protein synthesis, and transcription .

Pharmacokinetics

It is known that the compound is a metabolite of ketamine , suggesting it may share some pharmacokinetic properties with this parent compound.

Result of Action

The result of the compound’s action is a decrease in depressive symptoms . This is thought to be due to its effects on the NMDAR and the subsequent changes in D-serine concentrations and mTOR pathway activity .

未来方向

生化分析

Biochemical Properties

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride decreases intracellular D-serine concentrations in PC-12 cells . D-serine is a co-agonist of NMDA receptors, which play a key role in long-term potentiation of synaptic transmission .

Cellular Effects

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride influences cell function by modulating the activity of NMDA receptors . It also exerts antidepressant effects, which could be linked to its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride involves its interaction with NMDA receptors . It decreases intracellular D-serine concentrations, thereby modulating the activity of these receptors .

Temporal Effects in Laboratory Settings

The effects of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride change over time in laboratory settings

Dosage Effects in Animal Models

In animal models, the effects of (2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride vary with different dosages .

Metabolic Pathways

(2S,6S)-2,6-Diallyl-1,2,3,6-tetrahydropyridine hydrochloride is a metabolite of ketamine It is involved in the metabolic pathways of this drug, interacting with enzymes and cofactors

属性

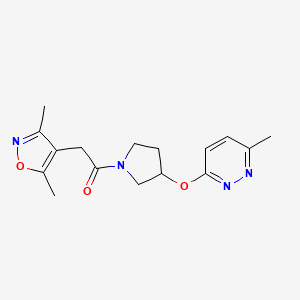

IUPAC Name |

(2S,6S)-2,6-bis(prop-2-enyl)-1,2,3,6-tetrahydropyridine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17N.ClH/c1-3-6-10-8-5-9-11(12-10)7-4-2;/h3-5,8,10-12H,1-2,6-7,9H2;1H/t10-,11-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHGZAVMOHPRGN-ACMTZBLWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCC1CC=CC(N1)CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CC[C@H]1CC=C[C@@H](N1)CC=C.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.72 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Benzyl-4,5,6,7-tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine](/img/structure/B2837285.png)

![N-({4-[4-(1,3-benzothiazol-2-yl)piperidine-1-carbonyl]phenyl}methyl)prop-2-enamide](/img/structure/B2837288.png)

![({[2-(Trifluoromethyl)phenyl]methyl}carbamoyl)methyl 5-chloro-2-methoxybenzoate](/img/structure/B2837289.png)

![5-Chloro-3-[(4-methylphenyl)methyl]-1,2,4-thiadiazole](/img/structure/B2837290.png)

![5-((4-Benzylpiperidin-1-yl)(furan-2-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2837296.png)

![N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-indazole-3-carboxamide](/img/structure/B2837303.png)

![3-cyclopropyl-N'-[(E)-(2,6-dichlorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B2837305.png)

![N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}-3-methoxybenzenecarboxamide](/img/structure/B2837307.png)